REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][CH2:11][N:12]=2)=[CH:4][C:3]=1OC.Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]1[O:27][N:26]=[C:25]([CH3:28])[CH:24]=1.C[C:30]1[O:34]N=C(CCC(OC)=O)C=1>>[OH:34][CH2:30][CH:10]1[O:9][C:8]([C:5]2[CH:4]=[CH:3][C:2]([O:1][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]3[O:27][N:26]=[C:25]([CH3:28])[CH:24]=3)=[CH:7][CH:6]=2)=[N:12][CH2:11]1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)C=1OCCN1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrCCCCCCCC1=CC(=NO1)C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=CC(=NO1)CCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained in the form of colorless crystals, m.p. 71°-73° C. when
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Type
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CUSTOM
|
Details
|
recrystallized from a hexane-isopropyl acetate mixture
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Name
|
|
Type
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product
|
Smiles
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OCC1CN=C(O1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |